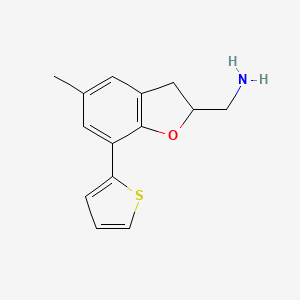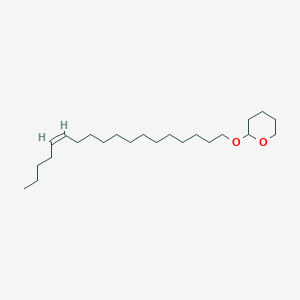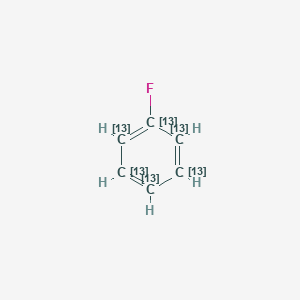
fluoro(1,2,3,4,5,6-13C6)cyclohexatriene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoro(1,2,3,4,5,6-13C6)cyclohexatriene: is a highly strained isomer of benzene, characterized by the presence of a fluorine atom and six carbon atoms labeled with the isotope carbon-13. This compound is notable for its unique structure, where the three double bonds are cumulated, resulting in significant strain and high reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of fluoro(1,2,3,4,5,6-13C6)cyclohexatriene typically involves the reaction of a cyclohexadiene derivative with a fluorinating agent such as cesium fluoride. The reaction conditions are carefully controlled to manage the high reactivity and instability of the compound .
Industrial Production Methods: Due to its high reactivity and instability, this compound is not typically produced on an industrial scale. Instead, it is synthesized in small quantities for research purposes, often using specialized laboratory equipment and techniques to ensure safety and precision .
Analyse Chemischer Reaktionen
Types of Reactions: Fluoro(1,2,3,4,5,6-13C6)cyclohexatriene undergoes a variety of chemical reactions, including:
Cycloadditions: The compound can participate in [2+2] and [4+2] cycloaddition reactions due to its strained structure.
Nucleophilic Additions: The presence of cumulated double bonds makes it susceptible to nucleophilic attack.
σ-Bond Insertions: The compound can insert into σ-bonds, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as dienes for cycloaddition reactions. Reactions are typically conducted under inert atmosphere conditions to prevent decomposition .
Major Products: The major products formed from these reactions include various cycloadducts, nucleophilic addition products, and insertion products, which can be further transformed into more complex molecules .
Wissenschaftliche Forschungsanwendungen
Fluoro(1,2,3,4,5,6-13C6)cyclohexatriene has several applications in scientific research:
Organic Synthesis: It serves as a versatile reagent for constructing complex organic molecules through cycloaddition and nucleophilic addition reactions.
Mechanistic Studies: The compound is used to study reaction mechanisms and the behavior of strained molecules under different conditions.
Isotope Labeling: The carbon-13 labeling makes it useful in NMR spectroscopy and other analytical techniques to trace reaction pathways and study molecular dynamics.
Wirkmechanismus
The high reactivity of fluoro(1,2,3,4,5,6-13C6)cyclohexatriene is primarily due to the strain in its cumulated double bonds. This strain increases the compound’s free energy, making it highly reactive and prone to undergoing various chemical transformations. The molecular targets and pathways involved in its reactions include nucleophilic sites and π-bonds, which facilitate cycloaddition and nucleophilic addition reactions .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Cyclohexatriene: Another strained isomer of benzene with cumulated double bonds.
Benzyne: A highly reactive intermediate with a triple bond in a six-membered ring.
1,2-Cyclohexadiene: A less strained isomer with two double bonds in a six-membered ring.
Uniqueness: Fluoro(1,2,3,4,5,6-13C6)cyclohexatriene is unique due to the presence of the fluorine atom and carbon-13 labeling, which enhance its reactivity and make it particularly useful for mechanistic studies and isotope labeling applications .
Eigenschaften
Molekularformel |
C6H5F |
|---|---|
Molekulargewicht |
102.058 g/mol |
IUPAC-Name |
fluoro(1,2,3,4,5,6-13C6)cyclohexatriene |
InChI |
InChI=1S/C6H5F/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
PYLWMHQQBFSUBP-IDEBNGHGSA-N |
Isomerische SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)F |
Kanonische SMILES |
C1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
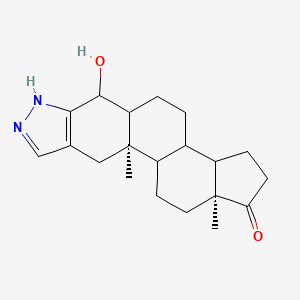
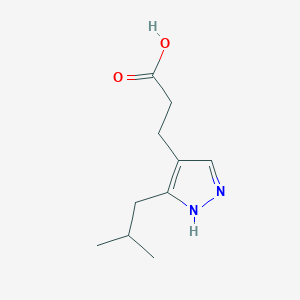
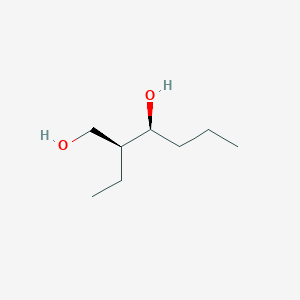
amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)
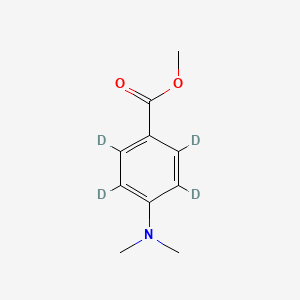
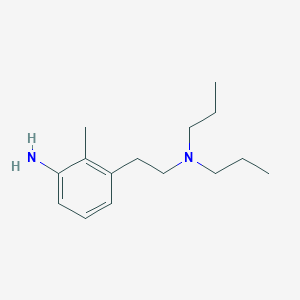
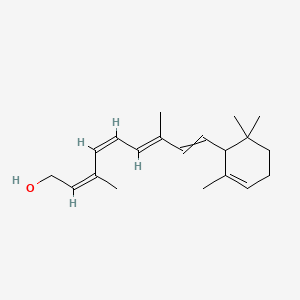
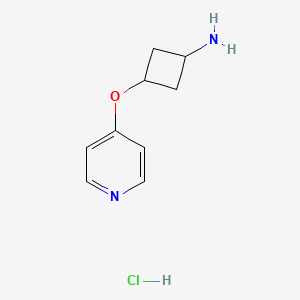

![trans-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13445431.png)
